
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-N-(2-Cyclohexylethyl)-5H-Pyrrolo[3,2-d]pyrimidin-4-amin: ist eine Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Pyrrolopyrimidine bekannt sind. Diese Verbindungen enthalten einen Pyrrolring, der mit einem Pyrimidinring verschmolzen ist. Pyrrol ist ein fünfgliedriger Ring, der aus vier Kohlenstoffatomen und einem Stickstoffatom besteht, während Pyrimidin ein sechsgliedriger Ring ist, der aus vier Kohlenstoffatomen und zwei Stickstoffzentren besteht .
Vorbereitungsmethoden
Die Synthese von 2-Chlor-N-(2-Cyclohexylethyl)-5H-Pyrrolo[3,2-d]pyrimidin-4-amin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von 4-Chlor-7H-Pyrrolo[2,3-d]pyrimidin mit verschiedenen Aminen in Gegenwart einer katalytischen Menge an Salzsäure . Industrielle Produktionsverfahren können ähnliche Syntheserouten umfassen, die jedoch für die Großproduktion optimiert sind und eine hohe Ausbeute und Reinheit gewährleisten.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Cyclisierungsreaktionen: Unter bestimmten Bedingungen kann eine intramolekulare Cyclisierung auftreten, die zur Bildung verschiedener cyclischer Strukturen führt.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Salzsäure, verschiedene Amine sowie Oxidations- oder Reduktionsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2-Chlor-N-(2-Cyclohexylethyl)-5H-Pyrrolo[3,2-d]pyrimidin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Molekülen und Stoffwechselwegen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung umfasst ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde beispielsweise gezeigt, dass sie die Rezeptor-interagierende Proteinkinase 1 (RIPK1) mit hoher Bindungsaffinität inhibiert, Zellen vor Nekroptose schützt und den nekrotischen Zelltod vaskulärer Endothelzellen, der durch Tumorzellen induziert wird, abschwächt . Zu den beteiligten Wegen gehören die Hemmung der Kinaseaktivität und die Modulation von Zelltodwegen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, protecting cells from necroptosis and attenuating necrotic cell death of vascular endothelial cells induced by tumor cells . The pathways involved include inhibition of kinase activity and modulation of cell death pathways.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Pyrrolopyrimidine wie:
9-Deazaadenin: Ein weiteres Pyrrolopyrimidin mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.
4-Aminopyrrolo[2,3-d]pyrimidin: Zeigt im Vergleich zu 2-Chlor-N-(2-Cyclohexylethyl)-5H-Pyrrolo[3,2-d]pyrimidin-4-amin eine unterschiedliche Reaktivität und biologische Eigenschaften.
Die Einzigartigkeit von 2-Chlor-N-(2-Cyclohexylethyl)-5H-Pyrrolo[3,2-d]pyrimidin-4-amin liegt in seinem spezifischen Substitutionsschema und seiner hohen Bindungsaffinität für bestimmte molekulare Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
CAS-Nummer |
114685-00-6 |
|---|---|
Molekularformel |
C14H19ClN4 |
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
2-chloro-N-(2-cyclohexylethyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19ClN4/c15-14-18-11-7-9-16-12(11)13(19-14)17-8-6-10-4-2-1-3-5-10/h7,9-10,16H,1-6,8H2,(H,17,18,19) |
InChI-Schlüssel |
ARLXCRCXELWQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCNC2=NC(=NC3=C2NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


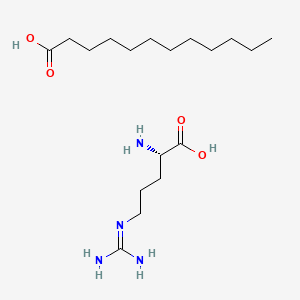
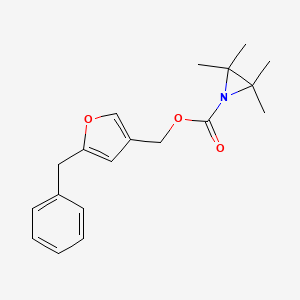
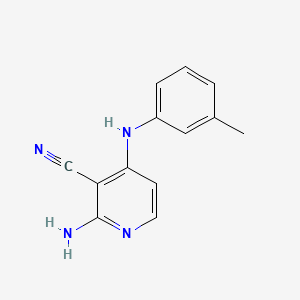
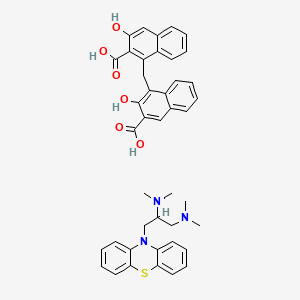

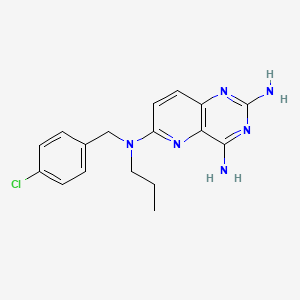
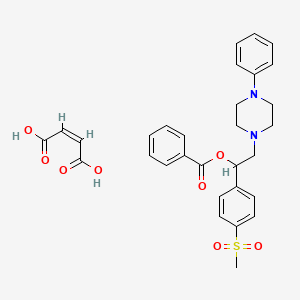
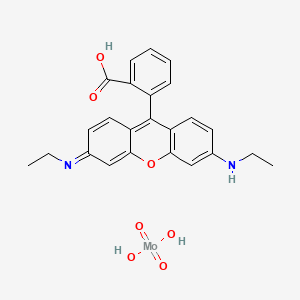
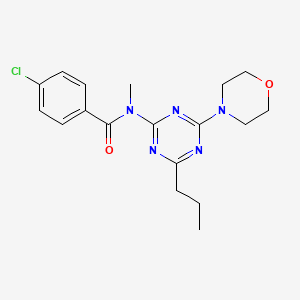


![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)


